2-Methyl-2-(oxan-2-yl)propanoic acid

Descripción general

Descripción

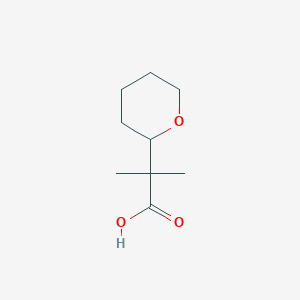

2-Methyl-2-(oxan-2-yl)propanoic acid is a chemical compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol . It is also known by its IUPAC name, 2-methyl-2-(tetrahydro-2H-pyran-2-yl)propanoic acid . This compound is characterized by the presence of a tetrahydropyran ring attached to a propanoic acid moiety, making it an interesting subject for various chemical studies and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(oxan-2-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpropanoic acid with tetrahydropyran under acidic conditions to form the desired product . The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the tetrahydropyran ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions can lead to high yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-Methyl-2-(oxan-2-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

Overview

2-Methyl-2-(oxan-2-yl)propanoic acid is a chemical compound with significant applications in various scientific fields, particularly in organic synthesis, biological research, and industrial processes. Its unique structure, characterized by the presence of both a tetrahydropyran ring and a methyl group, contributes to its versatility and reactivity.

Organic Synthesis

This compound serves as a crucial building block in organic synthesis. It is particularly useful in the synthesis of complex molecules and natural products due to its ability to undergo various chemical reactions:

- Oxidation : Can be oxidized to form ketones or aldehydes.

- Reduction : The carboxylic acid group can be reduced to an alcohol.

- Substitution Reactions : The tetrahydropyran ring allows for nucleophilic substitutions, enabling the introduction of different substituents.

Biological Research

In biological contexts, this compound can be employed in studies involving:

- Enzyme-Catalyzed Reactions : It acts as a substrate for various enzymes, facilitating investigations into metabolic pathways.

- Metabolic Studies : Its metabolites can be analyzed to understand their roles in cellular processes.

Industrial Applications

The compound is also utilized in the production of specialty chemicals and materials. Notable applications include:

- Polymers and Resins : Its unique properties make it suitable for producing advanced materials used in various industrial applications.

Case Study 1: Enzyme Interaction Studies

A study highlighted the use of this compound as a substrate in enzyme kinetics experiments. The compound's interaction with specific enzymes was analyzed, revealing its potential role in metabolic pathways involving similar compounds.

Case Study 2: Synthesis of Natural Products

Research demonstrated the successful incorporation of this compound in the synthesis of bioactive natural products. The compound's unique structure allowed for the formation of complex molecules that exhibited significant biological activity.

Mecanismo De Acción

The mechanism of action of 2-Methyl-2-(oxan-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites. These metabolites can then participate in various biochemical pathways, exerting their effects on cellular processes .

Comparación Con Compuestos Similares

Similar Compounds

2-Methylpropanoic acid: Lacks the tetrahydropyran ring, making it less complex and versatile in chemical reactions.

Tetrahydropyran-2-carboxylic acid: Contains the tetrahydropyran ring but lacks the methyl group, resulting in different chemical properties and reactivity.

Uniqueness

2-Methyl-2-(oxan-2-yl)propanoic acid is unique due to the presence of both the tetrahydropyran ring and the methyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Actividad Biológica

2-Methyl-2-(oxan-2-yl)propanoic acid, also known by its CAS number 19136-93-7, is a carboxylic acid characterized by a unique structure that includes a methyl group and a tetrahydrofuran ring (oxan). This compound has garnered interest due to its potential biological activities, although specific research data remains limited. This article aims to synthesize available information on the biological activity of this compound, including its physicochemical properties, potential interactions in biological systems, and comparative analysis with structurally similar compounds.

The molecular formula of this compound is , with a molecular weight of approximately 144.17 g/mol. Key physicochemical properties include:

- Density : Approximately 1.0 g/cm³

- Boiling Point : Approximately 155.2 °C at standard atmospheric pressure

These properties suggest that the compound may exhibit stability under various conditions, which is essential for its potential applications in biological systems.

Biological Activity Overview

While direct studies on the biological activity of this compound are scarce, the presence of the carboxylic acid functional group suggests potential metabolic roles. Carboxylic acids often act as intermediates in metabolic pathways and can influence enzyme activities. The oxan ring may further enhance interactions with biological targets, potentially affecting pharmacodynamics.

- Enzyme Interactions : The carboxylic acid group may interact with enzymes, influencing their activity and stability.

- Metabolic Intermediates : Similar compounds often function as metabolic intermediates, suggesting that this compound could play a role in various biochemical pathways.

- Receptor Modulation : The unique structure may allow for interactions with specific receptors or transporters in biological systems.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Propanoic Acid | Simple structure without oxan ring | |

| 2-Hydroxyisobutyric Acid | Contains hydroxyl group, influencing solubility | |

| 3-Hydroxybutyric Acid | Similar backbone but differs in functional groups |

The presence of the oxan ring in this compound distinguishes it from these compounds, potentially imparting different physical and chemical properties that could be advantageous for specific applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification strategies for 2-methyl-2-(oxan-2-yl)propanoic acid?

While direct synthesis data for this compound is limited, analogous β-keto ester derivatives (e.g., tert-butyl 2-methyl-2-(4-methylbenzoyl)propanoate) suggest a multi-step approach involving esterification, fluorination, and hydrolysis. For example, trifluoroacetic acid can hydrolyze β-keto esters to acids . Purification via silica gel chromatography (e.g., 0–5% EtOAc in DCM) is effective for intermediates, while crystallization from hexane may yield high-purity products .

Q. How can researchers characterize the molecular structure and purity of this compound?

Key techniques include:

- NMR spectroscopy : H and C NMR (e.g., CDCl solvent) to confirm substituent positioning and stereochemistry .

- IR spectroscopy : Peaks at ~1730 cm (ester C=O) and ~1670 cm (ketone C=O) help identify functional groups .

- X-ray crystallography : Resolves dihedral angles and hydrogen-bonding networks in solid-state structures .

Advanced Research Questions

Q. What mechanistic insights exist for the decarboxylation of β-keto acid derivatives like this compound?

Studies on similar compounds (e.g., tert-butyl β-keto esters) reveal that decarboxylation proceeds via a six-membered cyclic transition state stabilized by weak C–H⋯O interactions. Computational modeling (DFT) and isotopic labeling can validate reaction pathways .

Q. How does the stability of this compound vary under thermal or photolytic conditions?

Stability data for this compound is unavailable, but related propanoic acids degrade under UV light or elevated temperatures. Accelerated aging studies (e.g., 40–60°C for 4–8 weeks) with HPLC monitoring can assess degradation kinetics. Store samples in amber vials at –20°C to minimize decomposition .

Q. What computational methods are suitable for modeling the conformational flexibility of this compound?

Molecular dynamics (MD) simulations using software like Gaussian or AMBER can predict low-energy conformers. Crystallographic data (e.g., dihedral angles of 75.3° between aromatic and ester planes) provide validation benchmarks .

Q. Methodological and Safety Considerations

Q. What safety protocols should be followed when handling this compound in the lab?

While specific toxicity data is lacking, analogous propanoic acids require:

- PPE : Gloves, goggles, and lab coats to prevent dermal absorption .

- Engineering controls : Fume hoods for aerosol suppression and HEPA-filtered vacuums for spill cleanup .

- Exposure monitoring : Air sampling (OSHA 29 CFR 1910.1020) if handling powdered forms .

Q. How can researchers address discrepancies in reported synthetic yields or impurity profiles?

Impurity analysis (e.g., via HPLC with UV detection) and method optimization (e.g., adjusting reaction stoichiometry or temperature) are critical. For example, impurities in structurally related compounds (e.g., 2-(4-ethylphenyl)propanoic acid) arise from incomplete ester hydrolysis or side reactions, necessitating gradient elution protocols .

Q. Data Gaps and Research Opportunities

- Ecotoxicology : No data exists on biodegradation or bioaccumulation. Standard OECD 301/310 tests can evaluate environmental persistence .

- Mutagenicity : Ames tests (OECD 471) and micronucleus assays (OECD 487) are recommended to assess genotoxic risks .

Propiedades

IUPAC Name |

2-methyl-2-(oxan-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-9(2,8(10)11)7-5-3-4-6-12-7/h7H,3-6H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWPDACDUJRITCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCCCO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.